

Mpo-IN-28 for studying neutrophil function

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Compound of Interest

Compound Name: *Mpo-IN-28*

Cat. No.: *B1676807*

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An In-depth Technical Guide to **Mpo-IN-28** for Studying Neutrophil Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neutrophils are the most abundant leukocytes in human circulation and serve as the first line of defense in the innate immune system. A key component of their antimicrobial arsenal is myeloperoxidase (MPO), a heme-containing enzyme densely packed within their azurophilic granules.[1][2][3] Upon activation, neutrophils release MPO, which catalyzes the reaction of hydrogen peroxide (H_2O_2) with chloride ions to produce hypochlorous acid (HOCl), a potent microbicidal agent.[1][3][4] While essential for host defense, the overproduction of MPO-derived oxidants can inflict significant collateral damage to host tissues, contributing to the pathology of numerous inflammatory diseases, including cardiovascular, respiratory, and autoimmune disorders.[1][2][4]

Mpo-IN-28 is a potent, selective, and reversible inhibitor of myeloperoxidase.[1][5] Its utility as a research tool lies in its ability to specifically dissect the enzymatic functions of MPO from other neutrophil activities. This guide provides a comprehensive overview of **Mpo-IN-28**, its mechanism, and its application in studying the multifaceted roles of MPO in neutrophil function.

Mpo-IN-28: Mechanism and Potency

Mpo-IN-28, a guanidinium-based compound, exhibits strong inhibitory activity against MPO by binding to its active site through non-covalent interactions.[1] This targeted action allows for the specific modulation of MPO's catalytic cycle, which is central to many of its biological effects.

Quantitative Data: Inhibitory Potency of Mpo-IN-28

The efficacy of **Mpo-IN-28** has been quantified in various assays, demonstrating its high potency. This data is crucial for determining appropriate experimental concentrations.

Assay Type	Target/System	IC ₅₀ Value	Reference
Cell-free assay	Myeloperoxidase (MPO)	44 nM	[5] [6] [7]
Cell-free assay	MPO-mediated LDL oxidation	90 nM	[5]
Cell-based assay	MPO chlorination activity (human neutrophils)	~93.1 µM	[5]
Cell-based assay	Cytotoxicity (NHDF cells, 72 hrs)	17 µM	[5]

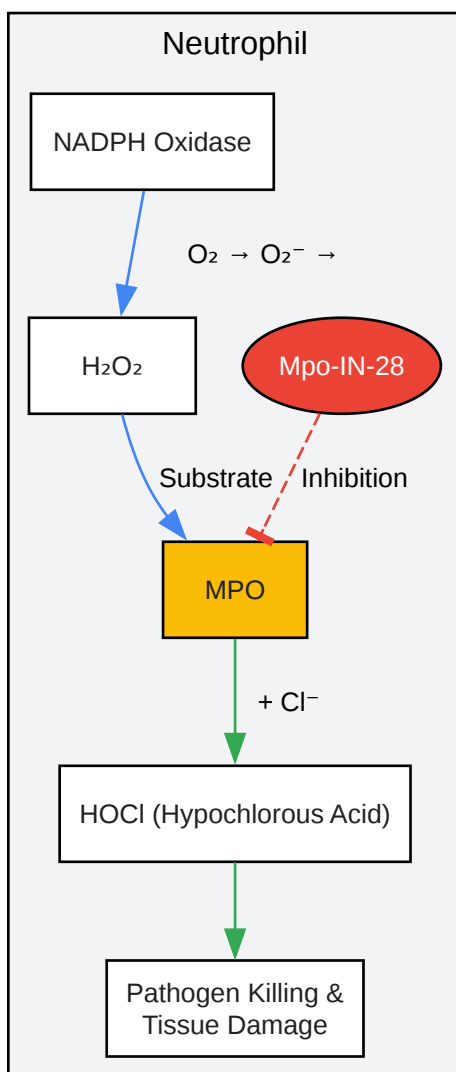
Core Applications in Neutrophil Research

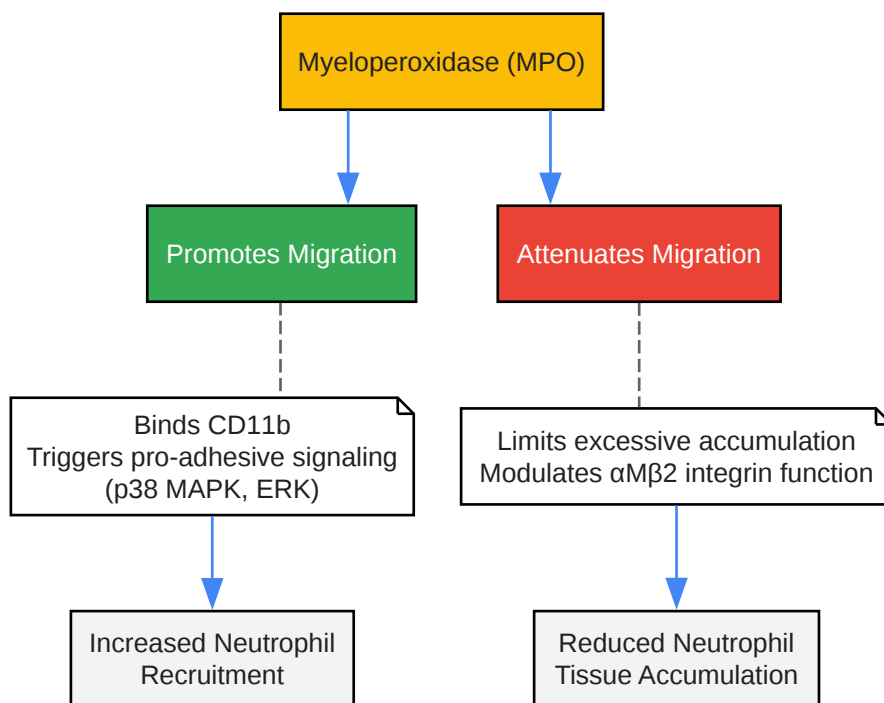
Mpo-IN-28 is an invaluable tool for investigating several key neutrophil functions where MPO plays a pivotal, though complex, role.

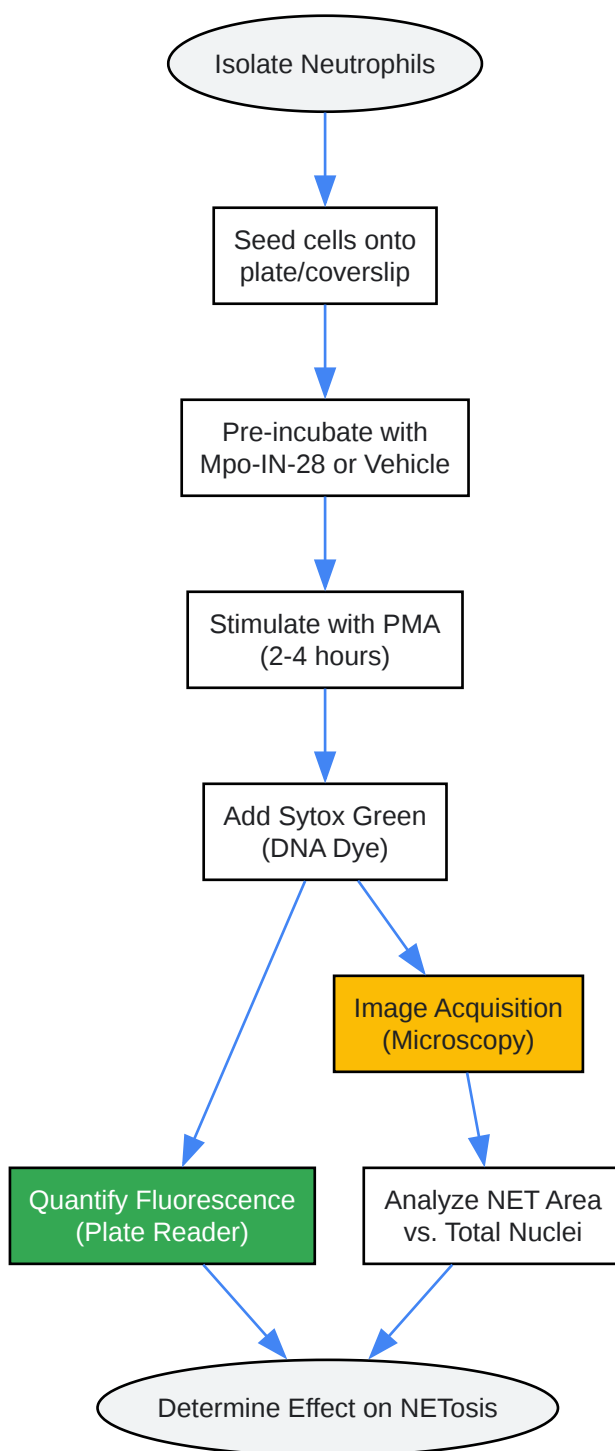
Neutrophil Respiratory Burst and Oxidative Stress

The respiratory burst is a rapid release of reactive oxygen species (ROS). MPO is a central player in this process, utilizing H₂O₂ generated by NADPH oxidase to produce potent hypohalous acids.[\[1\]](#)[\[3\]](#)

- **Dissecting Oxidative Pathways:** By inhibiting MPO with **Mpo-IN-28**, researchers can isolate and study the effects of upstream ROS, such as H₂O₂, from the downstream, highly reactive MPO products like HOCl. MPO inhibition can lead to an accumulation of extracellular H₂O₂, which itself has signaling functions.[\[8\]](#)
- **Therapeutic Implications:** Understanding this pathway is critical in diseases where excessive MPO activity contributes to oxidative damage. **Mpo-IN-28** can be used in preclinical models to assess the therapeutic potential of targeting MPO.[\[4\]](#)







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